2,1,3-Benzoxadiazole-5-carbohydrazide
Description
2,1,3-Benzoxadiazole-5-carbohydrazide is a heterocyclic compound featuring a fused benzene ring integrated with an oxadiazole moiety (two oxygen and one nitrogen atoms in the ring) and a carbohydrazide (-CONHNH$_2$) functional group at the 5-position. This structure confers unique electronic properties, such as strong electron-withdrawing effects from the oxadiazole ring, which enhance reactivity in nucleophilic and electrophilic substitutions. The carbohydrazide group contributes to hydrogen-bonding interactions, influencing solubility and biological activity. Characterization typically employs IR, NMR, and mass spectrometry to confirm functional groups and molecular structure .
Structure
2D Structure
Properties
IUPAC Name |
2,1,3-benzoxadiazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-9-7(12)4-1-2-5-6(3-4)11-13-10-5/h1-3H,8H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHRVMUOPJSRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370733 | |
| Record name | 2,1,3-benzoxadiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-93-7 | |
| Record name | 2,1,3-Benzoxadiazole-5-carboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1,3-benzoxadiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Nitroaniline Derivatives
The cyclization of 2-nitroaniline derivatives under oxidizing conditions forms the benzoxadiazole core. For example, treatment of 2-nitroaniline with sodium hypochlorite (NaOCl) in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst yields the N-oxide intermediate (6 ). Subsequent reduction using triphenylphosphine (PPh₃) in xylene produces 2,1,3-benzoxadiazole (7 ) at 75% yield. Bromination of 7 at positions 4 and 7 with bromine (Br₂) or N-bromosuccinimide (NBS) generates 4,7-dibromo-2,1,3-benzoxadiazole (8 ), a versatile intermediate for cross-coupling reactions.
Alternative Cyclization Approaches
While less common, cyclization of ortho-substituted anilines with nitrating agents or diazotization reagents can also yield benzoxadiazole derivatives. However, these methods often require stringent conditions and suffer from lower regioselectivity compared to the TBAB-mediated route.
Introduction of the Carboxyl Group at Position 5
Functionalization at the fifth position of the benzoxadiazole ring is critical for carbohydrazide formation. Two pathways are prevalent:
Direct Carboxylation via Electrophilic Substitution
Electrophilic substitution reactions using carbon monoxide (CO) or carbon dioxide (CO₂) under high-pressure conditions introduce carboxyl groups. For instance, palladium-catalyzed carbonylation of 4,7-dibromo-2,1,3-benzoxadiazole (8 ) in the presence of CO and methanol yields methyl 2,1,3-benzoxadiazole-5-carboxylate. Acidic hydrolysis then converts the ester to the free carboxylic acid.
Cross-Coupling Strategies
Sonogashira or Suzuki-Miyaura couplings enable the installation of carboxyl-containing substituents. For example, coupling 4,7-dibromo-2,1,3-benzoxadiazole (8 ) with a propargyl alcohol derivative followed by oxidation introduces a carboxyl group at position 5.
Conversion to Carbohydrazide
The final step involves transforming the carboxyl group into a carbohydrazide moiety. Two well-documented methods are employed:
Hydrazinolysis of Esters
Reaction of methyl or ethyl 2,1,3-benzoxadiazole-5-carboxylate with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at room temperature affords the target carbohydrazide in high yields (85–95%). This method, adapted from analogous benzothiazole syntheses, is favored for its simplicity and efficiency.
Reaction Conditions:
Acyl Chloride Route
Activation of the carboxylic acid with phosphorus pentachloride (PCl₅) forms the corresponding acyl chloride, which reacts with hydrazine to yield the carbohydrazide. This method, though effective, requires careful handling of moisture-sensitive reagents.
Reaction Conditions:
-
Reagent: PCl₅ (1.2 equivalents)
-
Solvent: Dry dichloromethane (DCM)
-
Temperature: 0°C to room temperature
Comparative Analysis of Methods
Mechanistic Insights
Hydrazinolysis Mechanism
The ester undergoes nucleophilic acyl substitution, where hydrazine attacks the electrophilic carbonyl carbon, displacing the alkoxide group. The reaction proceeds via a tetrahedral intermediate, with ethanol facilitating proton transfer.
Acyl Chloride Reactivity
Phosphorus pentachloride converts the carboxylic acid to a reactive acyl chloride, which reacts exothermically with hydrazine to form the carbohydrazide and HCl gas. Strict temperature control minimizes side reactions.
Scalability and Industrial Relevance
The hydrazinolysis route is preferred for large-scale synthesis due to its operational simplicity and compatibility with continuous flow systems. Recent advances in catalyst recovery (e.g., magnetic nanoparticle-supported catalysts) further enhance cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzoxadiazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbohydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxadiazole oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 2,1,3-benzoxadiazole derivatives as effective agents against Mycobacterium tuberculosis (Mtb). A series of novel benzoxadiazole-substituted amino acid hydrazides were synthesized and evaluated for their inhibitory activity against Mtb. These compounds demonstrated significant antibacterial properties while maintaining selectivity and reduced cytotoxicity against mammalian cells. The modifications at various sites (hydrazine, amino acid, and benzoxadiazole) effectively altered both activity and toxicity profiles, making them promising candidates for further development as anti-TB drugs .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Benzoxadiazole derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Material Science Applications
Organic Electronics
2,1,3-Benzoxadiazole-5-carbohydrazide is utilized in the development of organic electronic materials. Its properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to act as a light-harvesting agent enhances the efficiency of these devices .
Fluorescent Probes
The compound is also employed in the synthesis of fluorescent probes for biological imaging. Benzoxadiazole derivatives exhibit strong fluorescent properties, making them ideal candidates for labeling biomolecules in cellular studies. Their application extends to tracking cellular processes and understanding disease mechanisms at a molecular level .
Photonic Applications
Dye-Sensitized Solar Cells
Research indicates that this compound can serve as an effective photosensitizer in dye-sensitized solar cells (DSSCs). Theoretical studies using Density Functional Theory (DFT) have shown that modifications to the benzoxadiazole structure can enhance light absorption and electron injection efficiency. This makes it a valuable component in the design of next-generation solar energy devices .
Case Study 1: Antimycobacterial Activity
A study involving the synthesis of benzoxadiazole-substituted hydrazides demonstrated their effectiveness against Mtb. The compounds were tested using a modified resazurin microtiter assay (REMA), revealing a spectrum of activity against various bacterial strains. Notably, certain derivatives exhibited high selectivity for Mtb while minimizing toxicity to human cells .
Case Study 2: Fluorescent Labeling
In another investigation, benzoxadiazole-based fluorescent labeling reagents were developed for use in biological assays. These reagents showed high stability and brightness, allowing for effective visualization of cellular components under fluorescence microscopy. The study emphasized the importance of structural modifications to optimize fluorescence properties for specific applications .
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazole-5-carbohydrazide varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,1,3-Benzoxadiazole-5-carbohydrazide with structurally related compounds, emphasizing differences in core heterocycles, substituents, and physicochemical properties:
Key Observations:
Core Heterocycle Effects :
- Benzoxadiazole vs. Benzothiadiazole : Replacing oxygen with sulfur in the heterocycle (benzothiadiazole) increases polarizability and red-shifts absorption spectra due to sulfur's larger atomic radius and lower electronegativity .
- Oxadiazole vs. Isoxazole : 1,3,4-Oxadiazoles exhibit higher thermal stability compared to isoxazoles, which are more prone to ring-opening reactions .
Carbonyl Chloride (-COCl): Provides superior reactivity for forming amides or esters, critical in polymer synthesis .
Electronic Properties :
- Benzoxadiazole derivatives exhibit strong electron-deficient character, facilitating charge transport in organic semiconductors. In contrast, benzothiadiazoles show broader absorption bands due to extended π-conjugation with sulfur .
Synthetic Accessibility :
- Carbohydrazides are typically synthesized under milder conditions (e.g., hydrazine reflux) compared to carbonyl chlorides, which require aggressive reagents like thionyl chloride .
Biological Activity
2,1,3-Benzoxadiazole-5-carbohydrazide is a chemical compound with the molecular formula CHNO. Due to its unique structural features, it exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
The compound consists of a benzoxadiazole ring fused with a carbohydrazide group. Its structural uniqueness contributes to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 174.15 g/mol |
| Melting Point | 180-182 °C |
| Solubility | Soluble in DMSO |
This compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Glutathione S-Transferases (GSTs) : The compound selectively inhibits various GST isoforms (e.g., GSTP1-1), which are involved in detoxification processes. This inhibition can sensitize tumor cells to chemotherapeutic agents by disrupting their detoxification pathways .
- Induction of Apoptosis : At submicromolar concentrations, it triggers apoptosis in human tumor cell lines by disrupting the JNK-GSTP1-1 complex.
- Antimicrobial Activity : Studies have shown that derivatives of benzoxadiazole, including this compound, exhibit potent activity against Mycobacterium tuberculosis (Mtb) and other bacterial strains .
Anticancer Properties
Research indicates that this compound has notable anticancer properties. It has been shown to:
- Induce apoptosis in various cancer cell lines.
- Enhance the efficacy of existing chemotherapeutic agents by inhibiting GSTs involved in drug metabolism .
Case Study: Antitumor Activity
A study demonstrated that the compound effectively reduced tumor growth in animal models by inducing apoptosis and inhibiting cancer cell proliferation. The mechanism was linked to its ability to interfere with detoxification pathways within tumor cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Against Mycobacterium tuberculosis : A series of studies highlighted its effectiveness against Mtb, with modifications to its structure enhancing selectivity and potency while reducing cytotoxicity towards mammalian cells .
Table: Antimicrobial Activity Against Various Strains
| Compound | Mtb MIC (µg/mL) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
|---|---|---|---|
| This compound | 0.25 | 16 | 8 |
| Isoniazid | 0.91 | - | - |
| Rifampin | 0.03 | 0.49 | - |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Absorption : Rapidly absorbed when administered.
- Distribution : Accumulates preferentially in tumor tissues due to selective inhibition of GSTP1-1.
- Metabolism : Primarily metabolized via conjugation reactions involving GSTs.
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial:
Q & A
Q. What are the established synthetic pathways for 2,1,3-Benzoxadiazole-5-carbohydrazide, and what key intermediates are involved?
- Methodological Answer : A common route involves starting with benzo[c][1,2,5]oxadiazole-5-carboxylic acid, which is converted to the corresponding carbonyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with hydrazine hydrate yields the carbohydrazide intermediate. Further derivatization (e.g., condensation with aldehydes like benzaldehyde) forms hydrazone-hydrazide derivatives. Cyclization under acidic or anhydrous conditions (e.g., acetic anhydride) produces the final oxadiazine or benzoxadiazole derivatives. Key intermediates include the carbonyl chloride (intermediate 2) and hydrazide (intermediate 3), as described in synthetic protocols . Validation : Purity is monitored via thin-layer chromatography (TLC), and structural confirmation is achieved through spectroscopic methods (¹H/¹³C NMR, IR) and elemental analysis .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Methodological Answer :
- TLC : Use silica gel plates with a solvent system (e.g., ethyl acetate/hexane) to monitor reaction progress and purity.
- Spectroscopy :
- IR : Confirm the presence of N-H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches.
- NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and hydrazide NH protons (δ 9.0–10.5 ppm).
- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values.
These methods are standard in characterizing benzoxadiazole derivatives .
Advanced Research Questions
Q. What spectroscopic and computational strategies elucidate the electronic properties of this compound derivatives?
- Methodological Answer :
- UV-Vis Spectroscopy : Analyze absorption bands (e.g., π→π* transitions) to assess electronic interactions in substituted derivatives.
- DFT Calculations : Optimize molecular geometries using software (e.g., Gaussian) to predict frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential maps. Comparative studies between experimental (X-ray crystallography) and computed structures validate accuracy .
- Cyclic Voltammetry : Determine redox potentials to evaluate electron-withdrawing/donating effects of substituents.
Q. How can researchers resolve contradictions between theoretical predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Iterative Testing : Adjust reaction conditions (e.g., solvent polarity, temperature) to reconcile discrepancies. For example, if DFT predicts nucleophilic attack at a specific site but experiments show alternative reactivity, re-examine solvent effects or steric hindrance.
- Control Experiments : Synthesize model compounds with modified substituents to isolate variables (e.g., replacing the hydrazide group with a methyl group).
- Multi-technique Validation : Cross-reference NMR/X-ray data with computational results to identify overlooked factors (e.g., hydrogen bonding or crystal packing effects) .
Q. What role does the hydrazide moiety play in the stability and functionalization of this compound?
- Methodological Answer : The hydrazide group (-CONHNH₂) serves as:
- A nucleophilic site for condensation with aldehydes/ketones to form hydrazones.
- A chelating agent in metal coordination complexes (e.g., with transition metals like Cu²⁺), enhancing applications in catalysis or sensing.
Stability is assessed via thermal gravimetric analysis (TGA) and pH-dependent degradation studies. Hydrazide derivatives are prone to oxidation; thus, storage under inert atmospheres (N₂/Ar) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
